molecular formula C23H25N3O4S2 B2510538 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 896262-79-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2510538
CAS No.: 896262-79-6
M. Wt: 471.59
InChI Key: FKTWOPFJAMEIOY-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides

Sulfonamides represent a significant class of compounds with a wide range of biological activities. They have been explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group is essential in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their role in developing new therapeutic agents continues to be a research focus, highlighting their importance in medicinal chemistry and drug design (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).

Thiophenes

Thiophene derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their incorporation into pharmaceuticals, such as Cefoxitin and Raltitrexed, and their role in organic materials due to their electronic properties, have been well documented. The synthesis and application of thiophene derivatives continue to attract significant attention, underscoring their importance in scientific research and development (Xuan, 2020).

Phenylpiperazine

Phenylpiperazine is a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for the treatment of CNS disorders. This structure has proven "druglikeness" and shows potential for diversification into various therapeutic fields through appropriate substitution. Its application in developing new hits and prototypes for multiple therapeutic areas illustrates the ongoing research interest and potential for novel drug development (Maia, Tesch, & Fraga, 2012).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c27-32(28,23-7-4-14-31-23)24-16-20(18-8-9-21-22(15-18)30-17-29-21)26-12-10-25(11-13-26)19-5-2-1-3-6-19/h1-9,14-15,20,24H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTWOPFJAMEIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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